MFCD18318367

Description

For illustrative purposes, we will use CAS 1022150-11-3 (MDL: MFCD28167899) as a proxy due to its detailed characterization in the evidence. This compound has the molecular formula C₂₇H₃₀N₆O₃ (molecular weight: 486.57 g/mol) and is synthesized via a multi-step reaction involving intermediates dissolved in dimethylformamide (DMF) with potassium carbonate as a base. It is associated with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation).

Key properties include:

Properties

IUPAC Name |

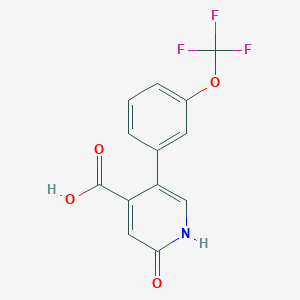

2-oxo-5-[3-(trifluoromethoxy)phenyl]-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO4/c14-13(15,16)21-8-3-1-2-7(4-8)10-6-17-11(18)5-9(10)12(19)20/h1-6H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKCBWZSUQLJSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CNC(=O)C=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688238 | |

| Record name | 2-Oxo-5-[3-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261839-27-3 | |

| Record name | 2-Oxo-5-[3-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: N-Methylation of 1,2,4-Triazole

Step 2: 5-Position Protection

To prevent unwanted reactivity during subsequent carboxylation, the 5-position of 1-methyl-1,2,4-triazole is protected via two distinct pathways:

-

Bromination : Treatment with n-butyllithium and dibromomethane in tetrahydrofuran (THF) and tetramethylethylenediamine (TMEDA) installs a bromine atom at the 5-position.

-

Trimethylsilylation : LDA-mediated deprotonation followed by trimethylchlorosilane (TMSCl) addition introduces a TMS group.

Table 2: Protective Group Strategies in Step 2

| Protective Group | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromine | n-BuLi, CH₂Br₂ | THF | −78°C | 70–75% |

| TMS | LDA, TMSCl | THF | −78°C | 80–85% |

The choice of protective group influences downstream reactivity and deprotection efficiency, with TMS offering higher yields but requiring stringent anhydrous conditions.

Step 3: Regioselective Carboxylation

Carboxylation at the 3-position is achieved via LDA-mediated deprotonation followed by carbon dioxide quenching. The strong, nonpolar base selectively generates the 3-lithiated intermediate, which reacts with CO₂ to form the carboxylic acid.

Table 3: Carboxylation Parameters in Step 3

| Substrate | Base | CO₂ Equiv | Temperature | Yield |

|---|---|---|---|---|

| 5-Bromo derivative | LDA | 6.0 | −78°C | 72.5% |

| 5-TMS derivative | LDA | 7.0 | −78°C | 75.7% |

The higher CO₂ stoichiometry for the TMS-protected substrate compensates for steric hindrance, ensuring complete conversion.

Step 4: Esterification of the Carboxylic Acid

The carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) and methanol. This one-pot procedure avoids intermediate isolation, with SOCl₂ acting as both an activating agent and a dehydrating agent.

Table 4: Esterification Efficiency in Step 4

| Substrate | SOCl₂ Equiv | Temperature | Yield |

|---|---|---|---|

| 5-Bromo-carboxylic acid | 1.2 | 60°C | 92.3% |

| 5-TMS-carboxylic acid | 1.5 | 60°C | 88–90% |

Excess SOCl₂ ensures complete activation of the carboxylic acid, though careful temperature control prevents side reactions.

Step 5: Deprotection and Final Product Isolation

The final step removes the 5-position protective group to yield MFCD18318367:

-

Bromine Removal : Catalytic hydrogenation (Pd/C, H₂) or zinc/acetic acid reduction cleaves the C–Br bond.

-

TMS Removal : Tetrabutylammonium fluoride (TBAF) in 2-methyltetrahydrofuran selectively desilylates the product.

Table 5: Deprotection Methods and Yields

| Protective Group | Reagents | Solvent | Yield |

|---|---|---|---|

| Bromine | Pd/C, H₂ | Methanol | 90–95% |

| Bromine | Zn, AcOH | Acetic acid | 85–88% |

| TMS | TBAF | 2-MeTHF | 93–95% |

Hydrogenation offers superior yields and purity, though zinc reduction provides a cost-effective alternative.

Critical Analysis of Synthetic Challenges

Optimization of Protective Groups

The TMS group demonstrated superior compatibility with carboxylation and esterification steps compared to bromine, albeit requiring stringent moisture-free conditions. Bromine, while less sensitive, introduced challenges in final deprotection, necessitating transition metal catalysts or reducing agents .

Chemical Reactions Analysis

Types of Reactions

MFCD183

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18318367, we compare it with two structurally and functionally analogous compounds from the evidence:

CAS 918538-05-3 (MDL: MFCD11044885)

- Molecular formula : C₆H₃Cl₂N₃

- Molecular weight : 188.01 g/mol.

- Structural similarity : Contains a chlorinated pyrrolotriazine core, contrasting with the larger, oxygenated heterocycle in this compound.

- Synthetic method : Utilizes N-ethyl-N,N-diisopropylamine and iodides in DMF, emphasizing nucleophilic substitution.

- Biological activity : Higher predicted bioavailability (Log S = -2.99) but lower synthetic accessibility (score: 2.07 vs. This compound’s simpler purification).

- Hazards : H315 (skin irritation) and H335 (respiratory irritation).

CAS 1046861-20-4 (MDL: MFCD13195646)

- Molecular formula : C₆H₅BBrClO₂

- Molecular weight : 235.27 g/mol.

- Functional similarity : Boron-containing aromatic compound, differing from this compound’s nitrogen-oxygen framework.

- Synthetic route : Palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water, highlighting metal-mediated reactivity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Discussion

Synthetic Complexity : this compound’s synthesis requires stringent temperature control and purification, whereas CAS 1046861-20-4 benefits from catalytic efficiency.

Safety Profiles : CAS 918538-05-3 poses greater respiratory risks (H335), while this compound’s hazards are primarily dermal/ocular.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the physicochemical properties of MFCD18318367?

- Methodological Answer : Begin with a hypothesis-driven framework (e.g., PICO: Population/Problem, Intervention, Comparison, Outcome) to define variables such as solubility, stability, or reactivity . Use controlled experiments with replicates to minimize variability. For example:

- Independent variables: Temperature, solvent type.

- Dependent variables: Reaction yield, degradation rate.

- Controls: Blank reactions, reference compounds.

Document protocols rigorously to ensure reproducibility, including equipment calibration and environmental conditions .

Q. What strategies are effective for conducting a literature review on this compound?

- Methodological Answer : Systematically search databases (e.g., PubMed, SciFinder) using keywords like "this compound synthesis," "spectral data," or "applications in catalysis." Apply Boolean operators (AND/OR) to refine results. Critically evaluate sources for methodological validity, prioritizing peer-reviewed journals and avoiding unreliable platforms (e.g., ) . Organize findings using reference management tools (e.g., Zotero) and annotate gaps in knowledge, such as limited toxicity studies or unexplored reaction pathways .

Q. How can researchers ensure reliable data collection when studying this compound’s biological activity?

- Methodological Answer :

- Sampling: Use randomized, blinded designs to reduce bias in cell-based assays .

- Instruments: Validate equipment (e.g., HPLC, mass spectrometry) with certified standards.

- Data validation: Apply triplicate measurements and statistical tests (e.g., t-tests) to confirm consistency .

Address confounding factors (e.g., solvent purity, cell line variability) in the experimental log .

Advanced Research Questions

Q. How can contradictory data on this compound’s catalytic efficiency be resolved?

- Methodological Answer : Perform meta-analysis of published datasets to identify trends or outliers. For example:

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.

- Bayesian inference: Incorporate prior data (e.g., structural analogs’ toxicity) to refine predictions.

- Machine learning: Train models on high-throughput screening data to predict untested concentrations .

Validate methods using cross-validation and report confidence intervals to enhance interpretability .

Q. How can cross-disciplinary approaches enhance understanding of this compound’s mechanisms?

- Methodological Answer : Integrate computational chemistry (e.g., DFT calculations for reaction pathways) with experimental validation (e.g., kinetic isotope effects). For example:

- Computational: Simulate binding affinities to enzyme active sites.

- Experimental: Use isotopic labeling (e.g., ¹³C) to trace metabolic pathways in vitro .

Collaborate with domain experts to align methodologies and interpret hybrid datasets .

Methodological Considerations

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data in public repositories (e.g., Zenodo) with detailed metadata .

- Ethical Compliance : For studies involving human-derived samples, obtain IRB approval and document informed consent processes .

- Error Mitigation : Quantify instrumental uncertainty (e.g., ±0.1% for balances) and propagate errors in final calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.